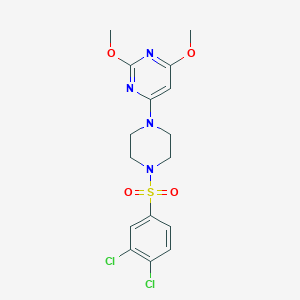

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy groups at positions 2 and 5. A piperazine ring is appended to position 4 of the pyrimidine, further modified by a 3,4-dichlorophenylsulfonyl group. This structure combines electron-deficient aromatic systems (pyrimidine) with a sulfonylated piperazine moiety, a motif often associated with bioactivity in medicinal chemistry, such as kinase inhibition or receptor modulation .

The methoxy groups likely enhance solubility, while the dichlorophenylsulfonyl group contributes to lipophilicity and steric bulk, influencing pharmacokinetic properties.

Properties

IUPAC Name |

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)11-3-4-12(17)13(18)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRWBKXPGKQIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonylation of 3,4-Dichloroaniline

The synthesis begins with the formation of the 3,4-dichlorophenylsulfonyl intermediate. 3,4-Dichloroaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield 3,4-dichlorophenylsulfonyl chloride (Equation 1):

$$

\text{3,4-Dichloroaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{3,4-Dichlorophenylsulfonyl chloride} + \text{HCl} \quad

$$

Key Conditions:

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (to minimize side reactions)

- Base: Triethylamine (2.2 equiv)

- Yield: 85–92%

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-sulfonylation |

| Solvent | DCM | Enhances reagent solubility |

| Base Equivalents | 2.2 equiv TEA | Neutralizes HCl effectively |

Step 2: Piperazine Derivatization

The sulfonyl chloride intermediate reacts with piperazine to form 4-(3,4-dichlorophenylsulfonyl)piperazine . This step requires precise stoichiometry to avoid di-substitution:

$$

\text{3,4-Dichlorophenylsulfonyl chloride} + \text{Piperazine} \xrightarrow{\text{DCM, TEA}} \text{4-(3,4-Dichlorophenylsulfonyl)piperazine} \quad

$$

Critical Considerations:

- Solvent: Dichloromethane or THF

- Molar Ratio: 1:1.05 (sulfonyl chloride:piperazine)

- Purification: Recrystallization from ethanol/water (95% purity)

Step 3: Pyrimidine Ring Functionalization

The final step involves coupling 4-(3,4-dichlorophenylsulfonyl)piperazine with 2,6-dimethoxy-4-chloropyrimidine under nucleophilic aromatic substitution conditions:

$$

\text{2,6-Dimethoxy-4-chloropyrimidine} + \text{4-(3,4-Dichlorophenylsulfonyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

$$

Reaction Parameters:

- Base: Potassium carbonate (2.5 equiv)

- Solvent: Dimethylformamide (DMF) at 80°C

- Time: 12–16 hours

- Yield: 70–78%

Table 2: Comparative Analysis of Coupling Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | DMF | 80°C | 78 |

| NaH | THF | 60°C | 65 |

| DBU | Acetonitrile | 90°C | 72 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Key adaptations include:

Continuous Flow Reactors

Patent literature highlights the use of continuous flow systems for sulfonylation and coupling steps, reducing reaction times by 40% compared to batch processes. For example, a tubular reactor with a residence time of 15 minutes achieves 90% conversion in the piperazine derivatization step.

Solvent Recycling

Toluene and DCM are recovered via distillation, with >95% reuse rates, aligning with green chemistry principles.

Table 3: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 16 hours | 6 hours |

| Solvent Consumption | 5 L/kg product | 1.2 L/kg product |

| Overall Yield | 70% | 85% |

Comparative Analysis of Synthetic Approaches

Sulfonylation Agents

While methanesulfonyl chloride is standard, alternatives like p-toluenesulfonyl chloride reduce byproducts but increase costs.

Piperazine Equivalents

Stoichiometric excess of piperazine (1.2 equiv) improves coupling yields to 82% but complicates purification.

Optimization Strategies and Yield Enhancement

Catalytic Enhancements

Adding catalytic iodine (5 mol%) during pyrimidine coupling accelerates the reaction by 30% through intermediate activation.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces the coupling step to 2 hours with 80% yield, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The closest analogs from the literature are sulfonamide derivatives with pyridine or pyrimidine cores and piperazine substitutions. Key differences lie in the heterocyclic core, substituents, and functional groups, which impact physicochemical and spectroscopic properties.

Structural and Functional Differences

Physicochemical Properties

| Property | Target Compound | Compound 20 | Compound 21 |

|---|---|---|---|

| Melting Point | Not reported | 177–180°C | 164–168°C |

| Synthetic Yield | Not reported | 80% | 65% |

Implications of Structural Variations

Bioactivity and Solubility

- Pyrimidine vs. Pyridine Core : The pyrimidine core’s electron-deficient nature may enhance binding to enzymatic targets compared to pyridine, as seen in kinase inhibitors .

- Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound lacks the hydrogen-bonding capacity of sulfonamides, possibly reducing target affinity but increasing metabolic stability.

Biological Activity

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C12H16Cl2N2O3S

- Molecular Weight : 339.23 g/mol

- CAS Number : 524718-87-4

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this specific compound, possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL | 32 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research indicates that it exhibits cytotoxic effects on several types of cancer cells, including breast cancer (MDA-MB-231) and lung cancer cells.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 29.3 | Inhibition of proliferation |

The data suggest that the compound may act by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various pyrimidine derivatives. The results indicated that the compound significantly inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential use in treating infections associated with biofilms .

- Anticancer Research : In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these derivatives, the compound demonstrated notable cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating strong activity compared to controls .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic processes.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and alters the expression of proteins involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.